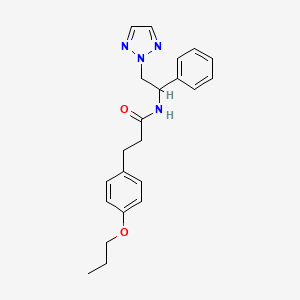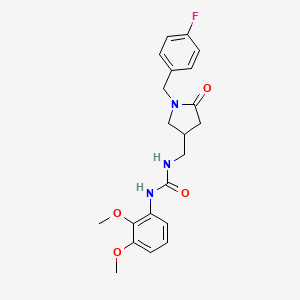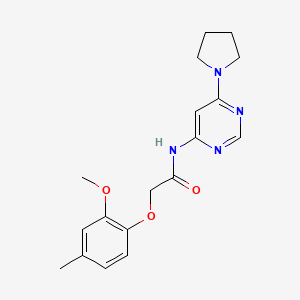
2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-chloropyrimidine and pyrrolidine under basic conditions.
Ether Formation: The methoxy-methylphenol moiety is introduced via an etherification reaction, where 2-methoxy-4-methylphenol is reacted with an appropriate halide under basic conditions.
Amide Bond Formation: The final step involves coupling the pyrimidine core with the ether moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-(2-hydroxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide.
Reduction: Formation of 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)dihydropyrimidin-4-yl)acetamide.
Substitution: Formation of 2-(2-substituted-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby modulating the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and inhibition of migration and invasion in cancer cells.
Comparison with Similar Compounds
2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can be compared with other similar compounds, such as:
2-(2-methoxyphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide: Lacks the methyl group on the phenoxy ring, which may affect its binding affinity and selectivity.
2-(2-methoxy-4-methylphenoxy)-N-(6-(morpholin-1-yl)pyrimidin-4-yl)acetamide: Contains a morpholine ring instead of a pyrrolidine ring, which may alter its pharmacokinetic properties.
2-(2-methoxy-4-methylphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide: Contains a piperidine ring instead of a pyrrolidine ring, which may influence its biological activity.
The uniqueness of this compound lies in its specific structural features, such as the combination of the methoxy-methylphenoxy moiety and the pyrrolidinyl-pyrimidinyl core, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-5-6-14(15(9-13)24-2)25-11-18(23)21-16-10-17(20-12-19-16)22-7-3-4-8-22/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGPFWRDMGRNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
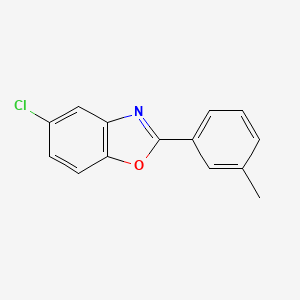
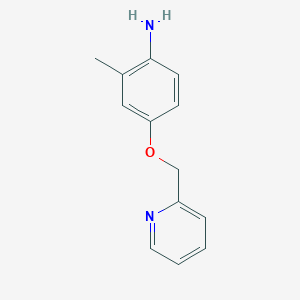
![ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2707011.png)
![N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2707012.png)
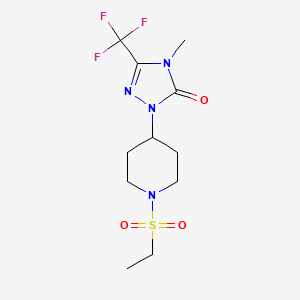
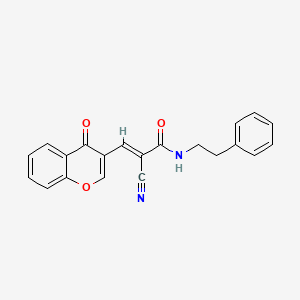
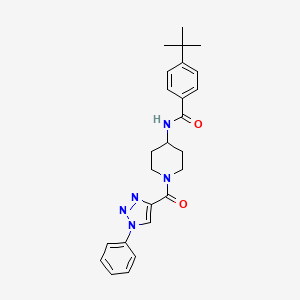
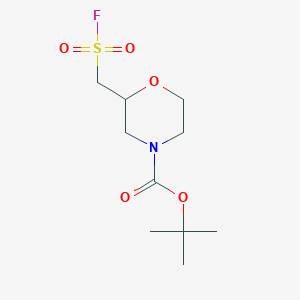
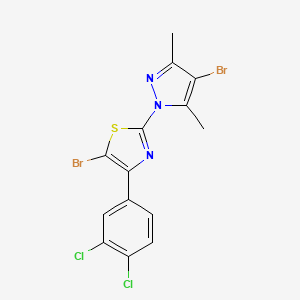
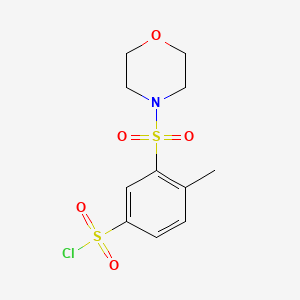

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2707025.png)
